Cas no 165804-07-9 (n-Propyl 3-mercaptopropionate)

n-Propyl 3-mercaptopropionate is a sulfur-containing ester with the molecular formula C6H12O2S. It is characterized by its thiol functional group, which imparts reactivity in various chemical applications, particularly as a chain transfer agent in polymerization processes. The compound offers advantages such as controlled molecular weight regulation in radical polymerizations, enhancing product consistency. Its moderate volatility and stability under typical handling conditions make it suitable for industrial use. Additionally, the propyl ester group contributes to improved solubility in organic matrices, facilitating homogeneous reaction conditions. This compound is valued for its efficiency in producing low-odor polymers while maintaining high purity standards.
n-Propyl 3-mercaptopropionate structure
n-Propyl 3-mercaptopropionate structure
Product Name:n-Propyl 3-mercaptopropionate
CAS No:165804-07-9
MF:C6H12O2S
MW:148.223280906677
CID:92030
PubChem ID:7364136
Update Time:2025-10-30

n-Propyl 3-mercaptopropionate Chemical and Physical Properties

Names and Identifiers

    • n-Propyl 3-mercaptopropionate
    • 3-Mercaptopropionic acid n-propyl ester
    • Propyl 3-sulfanylpropanoate
    • Propyl 3-mercaptopropionate
    • 3-Mercaptopropanoic acid propyl ester
    • Propyl 3-mercaptopropanoate
    • n-Propyl 3-mercaptopropanoate
    • Propanoic acid, 3-mercapto-, propyl ester
    • 165804-07-9
    • Propyl3-mercaptopropanoate
    • RIMHDIYZJQVNSO-UHFFFAOYSA-N
    • J-010230
    • SCHEMBL5829840
    • FT-0643590
    • DTXSID80428566
    • DB-043627
    • MDL: MFCD00039938
    • Inchi: 1S/C6H12O2S/c1-2-4-8-6(7)3-5-9/h9H,2-5H2,1H3
    • InChI Key: RIMHDIYZJQVNSO-UHFFFAOYSA-N
    • SMILES: SCCC(=O)OCCC

Computed Properties

  • Exact Mass: 132.06100
  • Monoisotopic Mass: 148.05580079g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 5
  • Complexity: 83.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.2
  • Topological Polar Surface Area: 27.3Ų

Experimental Properties

  • Color/Form: colorless liquid
  • Density: 1.021
  • Melting Point: No data available
  • Boiling Point: 196 ºC
  • Flash Point: 79 ºC
  • Refractive Index: 1.5150
  • PSA: 42.37000
  • LogP: 2.06620
  • Solubility: Not determined
  • Sensitiveness: Air Sensitive
  • Vapor Pressure: No data available

n-Propyl 3-mercaptopropionate Security Information

  • Signal Word:warning
  • Hazard Statement: H303+H313+H333
  • Warning Statement: P264+P280+P305+P351+P338+P337+P313
  • Hazardous Material transportation number:UN 2810
  • Safety Instruction: S26-S36/37/39
  • Risk Phrases:R20/21/22; R36/38
  • Packing Group:III
  • Safety Term:6.1
  • Packing Group:III
  • Hazard Level:6.1
  • HazardClass:6.1
  • PackingGroup:III
  • Storage Condition:(BD145614)

n-Propyl 3-mercaptopropionate Customs Data

  • HS CODE:2930909090
  • Customs Data:

    China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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n-Propyl 3-mercaptopropionate Related Literature

Additional information on n-Propyl 3-mercaptopropionate

N-Propyl 3-mercaptopropionate (CAS No. 165804-07-9): A Comprehensive Overview

N-Propyl 3-mercaptopropionate, with the chemical formula C₆H₁₂S₂O₂ and CAS number 165804-07-9, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This organosulfur compound has garnered attention due to its unique structural properties and potential applications in drug development, particularly in the synthesis of bioactive molecules.

The compound is characterized by a propyl group attached to a mercapto group, which is further esterified with a propionic acid moiety. This specific arrangement of functional groups imparts distinct chemical reactivity, making it a valuable intermediate in the synthesis of more complex molecules. The presence of both sulfur and oxygen atoms in its structure allows for diverse interactions with biological targets, which is a crucial factor in medicinal chemistry.

In recent years, there has been growing interest in the development of novel therapeutic agents that leverage the properties of organosulfur compounds. N-Propyl 3-mercaptopropionate has been explored as a precursor in the synthesis of various pharmacologically active compounds. Its mercapto group, for instance, can participate in disulfide bond formation, which is a common motif in many biologically active peptides and proteins. This property makes it particularly useful in the design of peptide mimetics and protein-based drugs.

One of the most promising areas of research involving N-Propyl 3-mercaptopropionate is its application in the development of anti-inflammatory agents. Inflammatory processes are mediated by a complex interplay of signaling molecules, many of which involve reactive oxygen species and oxidative stress. The sulfur-containing moieties in N-Propyl 3-mercaptopropionate have been shown to exhibit antioxidant properties, potentially making it effective in modulating inflammatory responses. Preliminary studies have suggested that derivatives of this compound may inhibit key enzymes involved in inflammation, such as lipoxygenases and cyclooxygenases.

Furthermore, N-Propyl 3-mercaptopropionate has been investigated for its potential role in anticancer research. Cancer cells often exhibit altered redox homeostasis, leading to increased oxidative stress. Compounds that can modulate this redox balance may have therapeutic potential. The mercapto group in N-Propyl 3-mercaptopropionate can interact with metal ions, which are frequently involved in cancer-related signaling pathways. By binding to these metal ions, the compound may disrupt aberrant signaling networks and induce apoptosis in cancer cells.

The synthesis of N-Propyl 3-mercaptopropionate typically involves multi-step organic reactions, starting from readily available precursors such as propionic acid and thiol compounds. Advanced synthetic techniques, including cross-coupling reactions and catalytic hydrogenation, are often employed to achieve high yields and purity. The efficiency of these synthetic routes is crucial for large-scale production, especially when the compound is intended for industrial or pharmaceutical applications.

In terms of pharmacokinetic properties, N-Propyl 3-mercaptopropionate exhibits moderate solubility in both water and organic solvents, which is advantageous for formulation purposes. Its stability under various storage conditions also makes it a practical candidate for further development. However, detailed pharmacokinetic studies are still needed to fully understand its absorption, distribution, metabolism, and excretion profiles.

The safety profile of N-Propyl 3-mercaptopropionate is another critical aspect that has been examined in recent research. Acute toxicity studies have indicated that the compound is relatively well-tolerated at moderate doses, although further long-term studies are necessary to assess potential chronic effects. Additionally, its potential interactions with other drugs or biological systems need to be thoroughly evaluated before it can be considered for clinical use.

One innovative application of N-Propyl 3-mercaptopropionate is in the field of nanomedicine. Researchers have explored its use as a component in drug delivery systems, particularly those designed for targeted therapy. By incorporating this compound into nanoparticles or liposomes, it may be possible to enhance drug delivery efficiency and reduce off-target effects. This approach holds promise for improving the therapeutic outcomes of various diseases.

The role of N-Propyl 3-mercaptopropionate in environmental chemistry cannot be overlooked either. Its reactivity with various environmental pollutants suggests that it may have applications in bioremediation efforts. For instance, it has been proposed as a potential agent for degrading certain types of organic pollutants by facilitating their transformation into less harmful substances.

As research continues to evolve, new applications for N-Propyl 3-mercaptopropionate are likely to emerge. The growing body of evidence supporting its utility in pharmaceuticals and other industries underscores its importance as a versatile chemical entity. Future studies will focus on optimizing synthetic methodologies and expanding its range of applications through interdisciplinary collaboration between chemists, biologists, and pharmacologists.

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